molecular formula C15H16N4O4 B5799413 N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide

Katalognummer B5799413
Molekulargewicht: 316.31 g/mol
InChI-Schlüssel: ATRNYFLRUNAPLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide, also known as PD 153035, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in the regulation of cell growth, differentiation, and survival. PD 153035 has been extensively studied for its potential therapeutic applications in cancer treatment.

Wirkmechanismus

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 works by binding to the ATP-binding site of EGFR and preventing its activation. This leads to the inhibition of downstream signaling pathways that regulate cell growth and survival. N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has been shown to be highly selective for EGFR and does not inhibit other tyrosine kinases.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In addition, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has been reported to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 is its high selectivity for EGFR, which allows for specific inhibition of this receptor without affecting other signaling pathways. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has a relatively short half-life and low solubility, which can limit its effectiveness in certain experimental settings. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has been reported to induce off-target effects at high concentrations, which can complicate data interpretation.

Zukünftige Richtungen

Future research on N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 could focus on developing more potent and selective inhibitors of EGFR tyrosine kinase. This could involve the use of structure-based drug design approaches to optimize the binding affinity and specificity of these inhibitors. In addition, further studies could investigate the potential of combining N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 with other targeted therapies or immunotherapies for cancer treatment. Finally, research could explore the role of EGFR in other diseases and physiological processes beyond cancer.

Synthesemethoden

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 can be synthesized using a multi-step process involving the reaction of 4-ethoxy-3-nitrobenzamide with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035.

Wissenschaftliche Forschungsanwendungen

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has been widely used in scientific research to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer cells. N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has also been used to investigate the role of EGFR in angiogenesis, metastasis, and drug resistance.

Eigenschaften

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-4-23-13-6-5-11(8-12(13)19(21)22)14(20)18-15-16-9(2)7-10(3)17-15/h5-8H,4H2,1-3H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNYFLRUNAPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.